Chloroethane-d5

Description

Properties

IUPAC Name |

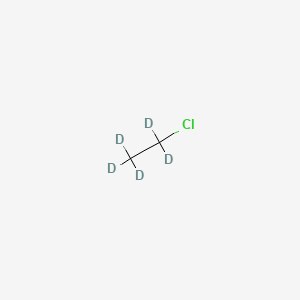

1-chloro-1,1,2,2,2-pentadeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19199-91-8 | |

| Record name | Ethane-d5, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019199918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19199-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Adapted from deuterated methylene chloride synthesis, this method employs phase-transfer catalysis to facilitate hydrogen-deuterium (H/D) exchange in chloroethane. The reaction occurs in a biphasic system:

-

Organic Phase : Chloroethane (CH₃CH₂Cl)

-

Aqueous Phase : Deuterium oxide (D₂O) with sodium deuteroxide (NaOD)

-

Catalyst : Quaternary ammonium salts (e.g., tetrabutylammonium bromide)

The general reaction is represented as:

Optimization Parameters

Yield and Purity

-

Deuteration Efficiency : 85–92% after two reaction cycles (Table 1)

-

Byproducts : Residual CH₂DCD₂Cl (<8%) and CH₃CD₂Cl (<5%)

Chlorination of Deuterated Ethane

Radical Substitution Under UV Irradiation

Deuterated ethane (CD₃CD₃) reacts with chlorine gas (Cl₂) under UV light to produce chloroethane-d5 via a radical chain mechanism:

Industrial-Scale Considerations

-

Reactor Design : Quartz-lined vessels to withstand UV exposure

-

Pressure : 2–3 atm to minimize side reactions (e.g., polychlorination)

-

Temperature Control : 25–40°C to balance reaction rate and selectivity

Challenges

-

Isotopic Purity : Requires >99% deuterated ethane feedstock

-

Byproduct Mitigation : Scavengers like molecular sieves absorb excess DCl

Comparative Analysis of Synthesis Methods

Table 1: Key Performance Metrics of this compound Preparation Methods

| Method | Deuteration Efficiency (%) | Reaction Time (h) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 92 | 24 | Moderate | 1,200 |

| Chlorination of Ethane | 88 | 48 | High | 950 |

Economic and Environmental Tradeoffs

-

Phase-Transfer Catalysis : Higher deuteration efficiency but requires costly D₂O recycling systems.

-

Chlorination : Lower operational costs but generates DCl, necessitating neutralization infrastructure.

Emerging Techniques and Research Frontiers

Electrochemical Deuterium Incorporation

Preliminary studies suggest that applying an electric potential (−1.2 V vs. Ag/AgCl) to chloroethane in D₂O electrolytes accelerates H/D exchange at carbon centers. Early trials report 70% deuteration in 12 hours, though scalability remains unproven.

Biocatalytic Approaches

Genetically modified Rhodococcus strains expressing haloalkane dehalogenases show promise in regioselective deuteration. However, enzyme stability above 30°C limits industrial adoption.

Quality Control and Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

Deuterated Monitoring Compounds (DMCs) like chlorobenzene-d5 serve as internal standards to quantify this compound purity. Key parameters:

-

Column : DB-624 (60 m × 0.32 mm × 1.8 µm)

-

Ionization : Electron Impact (70 eV)

-

Detection : Selected Ion Monitoring (m/z 64 for CD₃CD₂Cl⁺)

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra should show absence of residual proton signals at δ 1.5–1.7 ppm (CH₂) and δ 3.6–3.8 ppm (CH₃).

Chemical Reactions Analysis

Types of Reactions: Chloroethane-d5 undergoes various chemical reactions, including:

Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile, such as hydroxide (OH-) or cyanide (CN-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated ethene (CD2=CD2) and hydrogen chloride (HCl).

Oxidation Reactions: this compound can be oxidized to form deuterated acetaldehyde (CD3CDO) and further to deuterated acetic acid (CD3COOH) under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH) as a solvent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed:

Substitution: Deuterated ethanol (CD3CD2OH) or deuterated acetonitrile (CD3CD2CN).

Elimination: Deuterated ethene (CD2=CD2).

Oxidation: Deuterated acetaldehyde (CD3CDO) and deuterated acetic acid (CD3COOH).

Scientific Research Applications

Chloroethane-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs) in environmental samples.

Biological Studies: Employed in metabolic studies to trace the pathways of chloroethane metabolism in biological systems.

Medical Research: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of chloroethane and its derivatives.

Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of chloroethane-d5 involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom in this compound is replaced by a nucleophile, resulting in the formation of a new compound. In elimination reactions, the removal of hydrogen and chlorine atoms leads to the formation of a double bond, producing deuterated ethene .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares chloroethane-d5 with structurally related deuterated and non-deuterated compounds:

*Estimated values based on deuterium’s isotopic effect.

Key Observations:

- Halogen Influence : Bromoethane-d5 and iodoethane-d5 exhibit higher molecular weights and boiling points due to increased atomic mass and polarizability of Br/I vs. Cl .

- Deuterium Effects : this compound’s higher molecular weight compared to chloroethane reduces vibrational modes, improving spectral resolution in NMR .

Reactivity and Surface Interactions

This compound vs. Iodoethane-d5 on Si(100) Surfaces

- Adsorption Mechanism: Both undergo dissociative chemisorption on Si(100) via halogen-carbon bond cleavage. However, this compound requires 20× higher exposure than iodoethane-d5 for monolayer saturation due to lower sticking probability .

- Stability : Iodoethane-d5 forms more stable surface intermediates because iodine’s higher electronegativity strengthens Si–I bonds compared to Si–Cl .

Comparison with 1,2-Dichloroethane

- Toxicity: 1,2-Dichloroethane is significantly more toxic (carcinogenic) and reactive, forming hazardous byproducts with oxidizers .

- Environmental Fate : this compound’s volatility (similar to chloroethane) leads to rapid atmospheric dispersion, whereas 1,2-dichloroethane persists in groundwater due to lower volatility .

Biological Activity

Chloroethane-d5, also known as ethyl chloride-d5, is a deuterated form of chloroethane, a compound widely used in organic synthesis and as a solvent. This article focuses on the biological activity of this compound, examining its toxicological effects, potential therapeutic applications, and underlying mechanisms of action.

This compound (C2H5Cl) is characterized by the substitution of five hydrogen atoms with deuterium (D), making it useful in studies requiring isotopic labeling. The molecular structure is represented as follows:

This modification affects its physical properties, such as boiling point and solubility, which can influence its biological behavior.

Acute Toxicity

Research has shown that this compound exhibits acute toxicity similar to that of its non-deuterated counterpart. Inhalation studies conducted on F344/N rats and B6C3F1 mice indicated that exposure to high concentrations (up to 19,000 ppm) resulted in mild discomfort, nausea, and disorientation. Notably, chronic exposure led to significant health issues:

- Neoplastic Effects : In long-term studies, female mice exposed to this compound developed a high incidence of uterine carcinomas (43 out of 50) compared to controls (0 out of 49) .

- Survival Rates : Male mice showed reduced survival rates due to urinary tract infections linked to exposure .

Genetic Toxicology

This compound has been evaluated for mutagenic potential using Salmonella typhimurium strains. It demonstrated mutagenicity with and without metabolic activation in certain strains (e.g., TA1535), indicating potential risks for genetic damage .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as an alkylating agent. Alkylating agents are known to interact with DNA, leading to mutations and potentially cancerous changes in cells. The following mechanisms have been proposed:

- DNA Interaction : this compound can form adducts with DNA, disrupting normal cellular processes.

- Oxidative Stress : Exposure may induce oxidative stress responses, contributing to cellular damage and inflammation.

Case Study 1: Inhalation Exposure in Laboratory Animals

A study investigated the effects of this compound on F344/N rats over two years. Key findings included:

| Parameter | Exposed Group | Control Group |

|---|---|---|

| Uterine Carcinomas | 43/50 | 0/49 |

| Male Survival Rate | Reduced | Normal |

| Neoplastic Lesions Observed | Yes | No |

This study highlighted the carcinogenic potential of this compound, particularly in female rodents .

Case Study 2: Mutagenicity Testing

In genetic toxicity assays using Salmonella strains:

| Strain | Result with Activation | Result without Activation |

|---|---|---|

| TA1535 | Positive | Positive |

| TA100 | Positive | Negative |

| TA98 | Negative | Negative |

These results indicate that this compound has mutagenic properties that warrant further investigation into its safety profile .

Q & A

Q. How is Chloroethane-d5 validated as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis?

this compound is commonly used as a deuterated internal standard to correct for matrix effects and instrument variability. Validation involves:

- Calibration curves : Comparing response factors of this compound versus native chloroethane across concentration ranges .

- Recovery studies : Spiking known quantities into sample matrices (e.g., environmental water, biological fluids) to assess accuracy and precision.

- Stability testing : Evaluating degradation under storage and analytical conditions (e.g., light, temperature) .

- Cross-validation : Confirming consistency with other deuterated analogs (e.g., Bromochloromethane-d3) to rule out isotopic interference .

Q. What experimental design considerations are critical for studying this compound’s isotopic effects in reaction kinetics?

- Control experiments : Compare reaction rates of this compound with non-deuterated chloroethane under identical conditions (temperature, solvent, catalysts).

- Deuterium isotope effects (DIE) : Quantify ratios to assess kinetic isotope effects, requiring high-precision instrumentation (e.g., NMR for product analysis) .

- Statistical replication : Triplicate runs to account for variability in deuterium’s nuclear spin effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported partition coefficients across different solvent systems?

Discrepancies often arise from solvent purity, temperature gradients, or measurement techniques. Methodological solutions include:

- Standardized protocols : Adopt EPA Method 624.1 for headspace analysis, which specifies surrogate standards (e.g., 4-Bromofluorobenzene) and equilibration times .

- Cross-laboratory validation : Collaborate to replicate studies using harmonized conditions (e.g., inert gas storage to prevent hydrolysis) .

- Computational modeling : Apply quantum mechanical calculations (e.g., COSMO-RS) to predict solvent-solute interactions and validate empirical data .

Q. What advanced techniques are used to analyze this compound’s role in isotopic tracer studies of environmental fate processes?

- High-resolution mass spectrometry (HRMS) : Differentiates this compound from isobaric interferences (e.g., vs. ) with mass accuracy < 2 ppm .

- Stable isotope probing (SIP) : Tracks deuterium incorporation into microbial biomass during biodegradation studies, requiring anaerobic chamber setups to prevent isotopic exchange .

- Two-dimensional gas chromatography (GC×GC) : Enhances separation of this compound from co-eluting volatile organic compounds (VOCs) in complex matrices .

Q. How can researchers address ethical and safety challenges in handling this compound during toxicological studies?

- Exposure controls : Use fume hoods with ≥100 fpm face velocity and NIOSH-approved respirators (ABEK filters) to mitigate inhalation risks .

- Waste management : Neutralize this compound with alkaline hydrolysis (e.g., NaOH/ethanol) to convert it into less hazardous ethylene glycol derivatives .

- Ethical review : Submit protocols to institutional biosafety committees (IBCs) for approval, emphasizing deuterium’s low radiological risk compared to tritium .

Data Analysis and Reporting Guidelines

Q. What statistical methods are recommended for analyzing this compound’s detection limits in trace-level environmental samples?

- Limit of detection (LOD) : Calculate as over 10 replicates, validated using EPA’s 40 CFR Part 136 guidelines .

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish this compound signals from background noise in GC-MS chromatograms .

- Uncertainty quantification : Report expanded uncertainties () for concentration measurements, incorporating instrument drift and matrix effects .

Q. How should contradictory findings about this compound’s metabolic stability in vivo be addressed in peer-reviewed manuscripts?

- Transparency in methods : Disclose animal models (e.g., Sprague-Dawley rats vs. CD-1 mice) and dosing regimens to contextualize variability .

- Meta-analysis : Aggregate data from public repositories (e.g., TOXCENTER, PubMed) to identify trends across studies .

- Mechanistic hypotheses : Propose deuterium’s impact on enzyme binding (e.g., cytochrome P450) as a factor in observed discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.